molecular formula C18H21N3O4S B2831903 N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide CAS No. 2097861-63-5

N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide

Cat. No.: B2831903
CAS No.: 2097861-63-5
M. Wt: 375.44
InChI Key: WBFQWZZGCAFVTP-UHFFFAOYSA-N
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Description

N’-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of 3-acetamidophenylamine with 2-hydroxy-2-[(thiophen-3-yl)methyl]propylamine under controlled conditions. The reaction is often catalyzed by acid or base catalysts and may require specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N’-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind with high affinity to these targets, influencing their activity and resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, share structural similarities.

    Acetamidophenyl Derivatives: Compounds like N-(4-acetamidophenyl)acetamide have similar functional groups.

Uniqueness

N’-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12(22)20-14-4-3-5-15(8-14)21-17(24)16(23)19-11-18(2,25)9-13-6-7-26-10-13/h3-8,10,25H,9,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFQWZZGCAFVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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